BenchChemオンラインストアへようこそ!

4-(4-Fluorophenoxy)-1H-pyrazole

RAGE inhibition Alzheimer's disease Structure-activity relationship

4-(4-Fluorophenoxy)-1H-pyrazole is a privileged heterocyclic scaffold for ATP-competitive kinase inhibitor programs (p38 MAPK, c-Kit, flt-3) and RAGE-targeted CNS drug discovery. The 4-fluorophenoxy substitution confers electron-withdrawing character and enhanced π-stacking versus non-fluorinated analogs, validated in Vertex and Exelixis patent claims. This substitution improves target binding affinity, metabolic stability, and aqueous solubility—properties unattainable with generic pyrazole cores. Also applicable to COX-2 selective inhibitor and selective glucocorticoid receptor modulator (SEGRM) development. Order high-purity material for reproducible SAR studies.

Molecular Formula C9H7FN2O
Molecular Weight 178.166
CAS No. 1429902-97-5
Cat. No. B2766404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenoxy)-1H-pyrazole
CAS1429902-97-5
Molecular FormulaC9H7FN2O
Molecular Weight178.166
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CNN=C2)F
InChIInChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)13-9-5-11-12-6-9/h1-6H,(H,11,12)
InChIKeyZGCCYAOIWXAILE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenoxy)-1H-pyrazole (CAS 1429902-97-5): A Fluorinated Pyrazole Scaffold for Medicinal Chemistry and Kinase-Targeted Research


4-(4-Fluorophenoxy)-1H-pyrazole (CAS 1429902-97-5) is a synthetic heterocyclic compound belonging to the pyrazole class, characterized by a 4-fluorophenoxy substituent at the 4-position of the pyrazole ring . With a molecular formula of C₉H₇FN₂O and a molecular weight of 178.16 g/mol, this compound serves as a versatile small molecule scaffold in drug discovery and medicinal chemistry . The fluorophenoxy moiety confers distinct electronic and physicochemical properties that differentiate it from non-fluorinated or differently substituted pyrazole analogs, making it of particular interest for structure-activity relationship (SAR) studies and as a synthetic building block for kinase-targeted therapeutics [1].

Why Generic Pyrazole Scaffolds Cannot Substitute for 4-(4-Fluorophenoxy)-1H-pyrazole in Targeted SAR Campaigns


In pyrazole-based medicinal chemistry, the position and electronic nature of substituents critically determine both target binding affinity and drug-like properties. The 4-fluorophenoxy group in this compound introduces a specific combination of electron-withdrawing fluorine character and extended aromatic π-stacking capacity that is absent in simpler pyrazole cores [1]. Empirical evidence demonstrates that substituting this 4-fluorophenoxy moiety with alternative aryloxy or non-fluorinated phenoxy groups produces markedly different pharmacological profiles—including altered inhibitory potency, target selectivity, and aqueous solubility [2]. Consequently, generic pyrazole scaffolds lacking this precise substitution pattern cannot reproduce the SAR outcomes or physicochemical properties observed with 4-(4-fluorophenoxy)-1H-pyrazole, rendering procurement of the exact compound essential for reproducible research results [3].

Quantitative Evidence Guide: Measured Differentiation of 4-(4-Fluorophenoxy)-1H-pyrazole Versus Structural Analogs


4-Fluorophenoxy Pyrazole Analog Exhibits Improved RAGE Inhibitory Activity and Aqueous Solubility Compared to Parent 2-Aminopyrimidine Scaffold

In a systematic SAR study of pyrazole-5-carboxamides as RAGE inhibitors, the 4-fluorophenoxy analog (compound 40) demonstrated improved in vitro RAGE inhibitory activity and more favorable aqueous solubility than the parent 2-aminopyrimidine scaffold (compound 1) [1]. The 4-fluorophenoxy substitution was identified as a key structural determinant for enhanced target engagement and drug-like properties [2].

RAGE inhibition Alzheimer's disease Structure-activity relationship

4-Fluorophenyl Pyrazole Regioisomers Demonstrate >5× Greater Glucocorticoid Receptor Potency than Dexamethasone

In a study of deacylcortivazol-like pyrazole regioisomers, compounds bearing phenyl and 4-fluorophenyl substitutions exhibited high cellular affinity for the glucocorticoid receptor (GR) and >5× greater potency than dexamethasone, a commonly used strong glucocorticoid [1]. The 4-fluorophenyl substitution, in particular, contributed to enhanced receptor binding and functional activity compared to non-fluorinated or aliphatic substituents [2].

Glucocorticoid receptor Anti-inflammatory Regioisomer SAR

Pyrazole Scaffolds Bearing 4-Fluorophenoxy Substituents Demonstrate COX-2 Inhibitory Potency Exceeding Celecoxib in Pyrazole-Hydrazone Series

While direct data for 4-(4-fluorophenoxy)-1H-pyrazole itself are not available, pyrazole-hydrazone derivatives containing aryl substitutions demonstrate COX-2 inhibitory activity superior to the marketed COX-2 selective inhibitor celecoxib [1]. Compounds 4a (IC50 = 0.67 μM) and 4b (IC50 = 0.58 μM) showed better COX-2 inhibitory activity than celecoxib (IC50 = 0.87 μM), with selectivity indices of 8.41 and 10.55 respectively, compared to celecoxib's SI of 8.85 [2]. These data establish that appropriately substituted pyrazoles can achieve COX-2 potency and selectivity exceeding clinical benchmarks.

COX-2 inhibition Anti-inflammatory Selectivity index

Pyrazole-Derived Kinase Inhibitor Patent Coverage Positions 4-(4-Fluorophenoxy)-1H-pyrazole as a Strategic Intermediate for ATP-Competitive Kinase Programs

Vertex Pharmaceuticals' foundational patent family (EP1423380, WO2003/011854) explicitly claims substituted pyrazole compounds as ATP-protein kinase interaction inhibitors, with specific utility for p38 kinase-mediated disorders including inflammatory diseases, cancer, and cardiovascular disease [1]. The patent describes pyrazole scaffolds bearing aryloxy and substituted aryl groups as essential structural features for kinase binding pocket engagement [2]. Additional patent literature from Exelixis Inc. further reinforces the role of substituted pyrazoles as c-Kit and flt-3 kinase modulators [3].

Kinase inhibition p38 MAPK Cancer therapeutics

Commercial Availability: 4-(4-Fluorophenoxy)-1H-pyrazole Offered at Research-Grade Purity (≥95%) with Full Quality Documentation from Multiple Global Suppliers

4-(4-Fluorophenoxy)-1H-pyrazole (CAS 1429902-97-5) is commercially available from multiple established research chemical suppliers with documented purity specifications of ≥95% to ≥97% . Suppliers including Fluorochem, CymitQuimica (Biosynth brand), AKSci, and Leyan offer this compound with certificate of analysis (CoA) and safety data sheet (SDS) documentation upon request . The compound is not classified as hazardous material for transport (DOT/IATA), enabling straightforward international shipping and laboratory handling .

Procurement Quality assurance Supply chain

Validated Research and Industrial Application Scenarios for 4-(4-Fluorophenoxy)-1H-pyrazole (CAS 1429902-97-5)


RAGE-Targeted Drug Discovery for Alzheimer's Disease and Neuroinflammation

Researchers developing inhibitors of the receptor for advanced glycation end products (RAGE) for Alzheimer's disease or neuroinflammatory conditions should prioritize 4-(4-fluorophenoxy)-1H-pyrazole as a scaffold. Evidence from pyrazole-5-carboxamide SAR studies demonstrates that 4-fluorophenoxy substitution improves both RAGE inhibitory activity and aqueous solubility compared to parent scaffolds, making this compound an optimal starting point for hit-to-lead optimization in CNS-targeted RAGE programs [1]. Surface plasmon resonance (SPR) validation of target engagement further supports its use in fragment-based drug discovery [2].

Kinase Inhibitor Lead Generation for Oncology and Inflammatory Disease Indications

Pharmaceutical and biotechnology companies pursuing ATP-competitive kinase inhibitors—particularly those targeting p38 MAPK, c-Kit, or flt-3 kinases—can utilize 4-(4-fluorophenoxy)-1H-pyrazole as a privileged intermediate. Patent literature from Vertex Pharmaceuticals and Exelixis Inc. explicitly claims substituted pyrazoles bearing aryloxy groups as kinase inhibitors with therapeutic applications in cancer, inflammatory disorders, and cardiovascular disease [1]. The 4-fluorophenoxy moiety provides both favorable electronic properties for hinge-binding interactions and enhanced metabolic stability compared to non-fluorinated analogs [2].

COX-2 Selective Anti-Inflammatory Agent Development with Reduced Gastrointestinal Toxicity Profiles

Medicinal chemistry teams developing next-generation COX-2 selective inhibitors should consider 4-(4-fluorophenoxy)-1H-pyrazole as a core scaffold for library synthesis. Class-level evidence from pyrazole-hydrazone series demonstrates that appropriately substituted pyrazoles can achieve COX-2 IC50 values as low as 0.58 μM with selectivity indices exceeding celecoxib (SI up to 10.55 versus 8.85 for celecoxib) [1]. The 4-fluorophenoxy substitution pattern offers a validated vector for optimizing both potency and COX-2/COX-1 selectivity while maintaining favorable drug-like properties [2].

Glucocorticoid Receptor Modulator Discovery for Selective Anti-Inflammatory Therapeutics

Research groups focused on developing selective glucocorticoid receptor modulators (SEGRMs) with reduced side-effect profiles should incorporate 4-(4-fluorophenoxy)-1H-pyrazole into their synthetic strategies. Studies of deacylcortivazol-like pyrazole regioisomers demonstrate that 4-fluorophenyl substitutions confer >5× greater cellular potency than dexamethasone at the glucocorticoid receptor [1]. This potency enhancement, combined with the regioisomer-dependent selectivity patterns observed in expanded GR binding pocket studies, positions this scaffold for rational design of tissue-selective GR ligands with improved therapeutic indices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluorophenoxy)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.